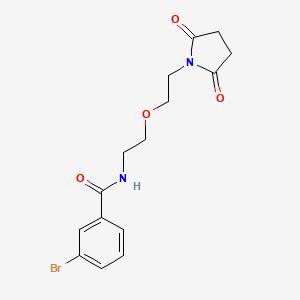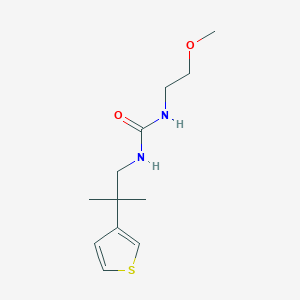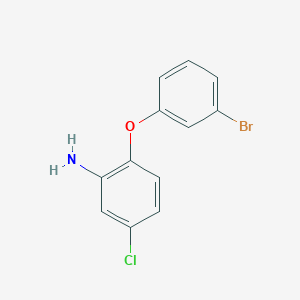
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide” is a chemical compound with the molecular formula C15H17BrN2O4 and a molecular weight of 369.21512. It is related to 2,5-Dioxopyrrolidin-1-yl (2- (2- (2-methoxyethoxy)ethoxy)ethyl) carbonate3.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available literature. However, similar compounds are often synthesized through reactions involving amide bond formation or substitution reactions4.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C15H17BrN2O4. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), an ethoxyethyl group, and a benzamide group with a bromine atom on the benzene ring12.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available literature. However, compounds with similar structures are often involved in reactions such as hydrolysis, condensation, and various organic transformations4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature. However, based on its structure, it is likely to have properties typical of benzamides and pyrrolidinones4.Scientific Research Applications
Antipsychotic Agents Synthesis and Properties
Research has explored the synthesis and antidopaminergic properties of compounds related to 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide. These compounds, including the highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized and evaluated for their affinity for dopamine receptors and inhibition of apomorphine-induced behavioral responses. This research is significant for understanding the stereoelectronic requirements for receptor interaction and potential applications in antipsychotic medications (Högberg et al., 1990).
Solid State Conformations and Receptor Models
Studies have examined the solid-state conformations and antidopaminergic effects of compounds like remoxipride hydrochloride and related benzamides, in relation to dopamine receptor models. This research provides insights into the structural differences affecting dopamine receptor blocking activity and the implications for drug design and receptor interaction studies (Högberg et al., 1986).
Synthesis Techniques
Methods for synthesizing related compounds, such as (S)-BZM and (S)-IBZM, have been developed, offering high-yield production routes starting from benzoic acid derivatives. These techniques are crucial for the preparation of radiolabeled compounds for receptor binding studies in both in vitro and in vivo settings (Bobeldijk et al., 1990).
Ethoxybromination Techniques
Research on the ethoxybromination of enamides using simple bromide salts in ethanol has been conducted. This technique is important for producing α-bromo hemiaminals, which are versatile intermediates for various transformations, highlighting the utility of these processes in organic synthesis and drug development (Nocquet‐Thibault et al., 2013).
Conformationally Restricted Analogues
The synthesis and evaluation of conformationally restricted derivatives of remoxipride, a compound related to 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide, have been studied for their affinity to dopamine D-2 receptors. Such research is pivotal for understanding the relationship between molecular structure and receptor binding, informing the design of antipsychotic agents (Norman et al., 1993).
Safety And Hazards
Future Directions
This compound and its derivatives could potentially be used in the production and quality control of monoclonal antibodies, as suggested by a study on a similar compound5. Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies5.
properties
IUPAC Name |
3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMBXOMCMLWNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2661270.png)

![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)

![N-benzyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2661280.png)
![1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2661281.png)
![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate](/img/structure/B2661288.png)
